trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
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Description
“trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-74-4 and a molecular weight of 300.28 . The IUPAC name for this compound is (1R,2S)-2-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15F3O3/c16-15(17,18)11-5-1-4-10(7-11)13(19)8-9-3-2-6-12(9)14(20)21/h1,4-5,7,9,12H,2-3,6,8H2,(H,20,21)/t9-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical and Chemical Properties Analysis
This compound is a white solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Conformational Analysis
- Conformational Preferences: A study explored the intrinsic conformational preferences of related cyclopentane carboxylic acids, which can inform the understanding of the subject compound (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).
Chemical Synthesis
- Synthesis Techniques: Research on the synthesis of similar cyclopentane derivatives provides insights into potential synthetic routes for the compound (Artamonov, Mykhailiuk, Voievoda, Volochnyuk, & Komarov, 2010).
Biological Evaluation
- Enzyme Inhibition: A study investigated bromophenol derivatives with cyclopropyl moiety, offering a perspective on the biological activities of cyclopentane derivatives (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Isomerisation Studies
- Isomerisation Reactions: Research into the cis-trans isomerisation of similar cycloalkanecarboxylic acids in aqueous solutions may be relevant to understanding the behavior of the target compound (Gyarmati, Pálinkó, Bokros, Martinek, & Bernáth, 2006).
Structural Characterisation
- X-Ray Diffraction Analysis: Studies using X-ray diffraction for similar compounds could guide the structural analysis of the subject compound (Karapetyan, Tamazyan, Mikaelyan, & Raganyan, 2004).
Potential Applications
- Use as Isosteres: Cyclopentane derivatives have been evaluated as potential isosteres for the carboxylic acid functional group, indicating possible pharmaceutical applications (Ballatore et al., 2011).
Properties
IUPAC Name |
(1R,2S)-2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-7-2-1-5-11(12)13(19)8-9-4-3-6-10(9)14(20)21/h1-2,5,7,9-10H,3-4,6,8H2,(H,20,21)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUPPKERXWIIR-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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